molecular formula C28H24N2O4 B14206928 N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide CAS No. 828277-34-5

N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide

Katalognummer: B14206928
CAS-Nummer: 828277-34-5
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: SYMRKXQFOCOWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: is a complex organic compound with the molecular formula C28H24N2O4 It is characterized by its unique structure, which includes a pyrrole ring substituted with benzoyl and methoxybenzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The pyrrole ring is then substituted with benzoyl groups through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzamide Group: The final step involves the reaction of the substituted pyrrole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride with aluminum chloride for acylation; sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: can be compared with other similar compounds such as:

    N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide: Contains a nitro group, which may alter its reactivity and biological activity.

The uniqueness of This compound

Eigenschaften

CAS-Nummer

828277-34-5

Molekularformel

C28H24N2O4

Molekulargewicht

452.5 g/mol

IUPAC-Name

N-(3,4-dibenzoyl-2,5-dimethylpyrrol-1-yl)-4-methoxybenzamide

InChI

InChI=1S/C28H24N2O4/c1-18-24(26(31)20-10-6-4-7-11-20)25(27(32)21-12-8-5-9-13-21)19(2)30(18)29-28(33)22-14-16-23(34-3)17-15-22/h4-17H,1-3H3,(H,29,33)

InChI-Schlüssel

SYMRKXQFOCOWPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N1NC(=O)C2=CC=C(C=C2)OC)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.